molecular formula C16H11FN4 B2449320 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile CAS No. 400076-77-9

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile

Cat. No.: B2449320
CAS No.: 400076-77-9
M. Wt: 278.29
InChI Key: RNHMWIDAMOXVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and pyrrole precursors. The key steps may include:

    Nitration: Introduction of the cyano group to the fluorophenyl ring.

    Coupling Reaction: Formation of the succinonitrile backbone by coupling the fluorophenyl and pyrrole moieties.

    Cyclization: Formation of the pyrrole ring if not already present in the starting material.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-cyano-3-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile
  • 2-(2-cyano-3-bromophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile
  • 2-(2-cyano-3-methylphenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile

Uniqueness

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4/c1-21-9-3-6-15(21)16(11-20,7-8-18)13-4-2-5-14(17)12(13)10-19/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHMWIDAMOXVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CC#N)(C#N)C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325109
Record name 2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400076-77-9
Record name 2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.